3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
3-cyclopentyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-16-20(27-24(31-16)17-9-3-2-4-10-17)15-33-26-28-22-19-13-7-8-14-21(19)32-23(22)25(30)29(26)18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMRDOQTYHLRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3C5CCCC5)OC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 417.53 g/mol. Its structure includes a benzofuro-pyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The mechanism of action appears to involve strong binding interactions with critical bacterial enzymes such as DNA gyrase, which is vital for bacterial replication.
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.35 |
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. Studies evaluating similar benzofuro-pyrimidine derivatives indicated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells . The underlying mechanism involves the induction of oxidative stress in cancer cells, leading to increased production of reactive oxygen species (ROS), which ultimately results in cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of the compound against clinical strains of bacteria, revealing that modifications to the thioether group enhanced antibacterial activity significantly. This suggests that structural optimization could lead to more effective antimicrobial agents .
- Cytotoxicity Assessment : In vitro assays using MTT assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The study also highlighted the importance of specific functional groups in enhancing activity.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity and specificity of the compound towards target enzymes. The most active derivatives formed multiple hydrogen bonds with residues at the active sites of DNA gyrase and MurD, suggesting a robust interaction that could be exploited for drug development .
Binding Interactions
| Target Enzyme | Key Interactions | Binding Energy (kcal/mol) |
|---|---|---|
| DNA Gyrase | H-bonds with SER1084, ASP437 | -9.5 |
| MurD | Pi-Pi stacking with nucleotides | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
